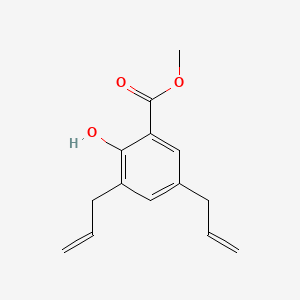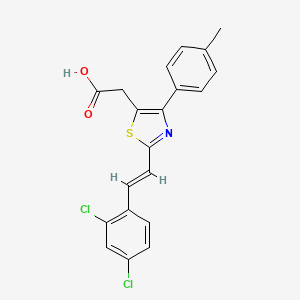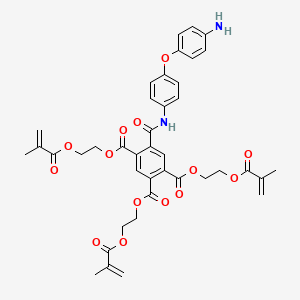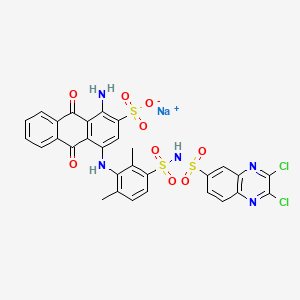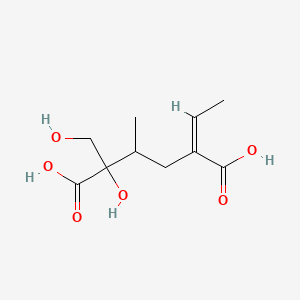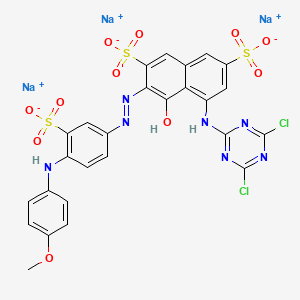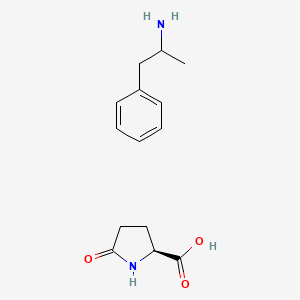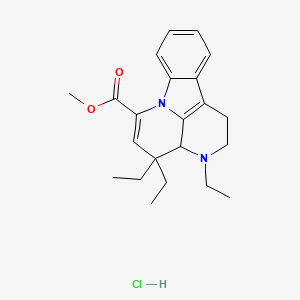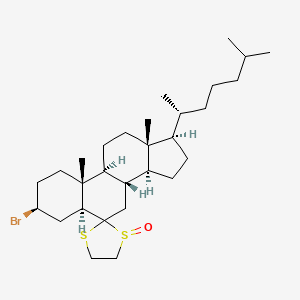
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane is a synthetic steroid derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom at the 3-beta position and an ethylenedithio group at the 6,6 position on the cholestane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane typically involves multiple steps, starting from a suitable cholestane precursor. The introduction of the bromine atom at the 3-beta position can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions. The ethylenedithio group can be introduced via a thiol-ene reaction, where ethylene dithiol is reacted with the appropriate cholestane derivative under UV light or radical initiators.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane can undergo various chemical reactions, including:
Oxidation: The ethylenedithio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Hydroxide ions, sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated cholestane derivatives.
Substitution: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane has been explored for various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in specialized chemical formulations.
Wirkmechanismus
The mechanism of action of 3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane involves its interaction with specific molecular targets and pathways. The bromine atom and ethylenedithio group can influence the compound’s binding affinity to receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-beta,6-beta-Diacetoxy-5-alpha-cholestan-5-ol: A cholestane derivative with acetoxy groups at the 3-beta and 6-beta positions.
6-beta-Bromo-5-alpha-cholestane-3-beta,7-beta-diol: A similar compound with bromine at the 6-beta position and hydroxyl groups at the 3-beta and 7-beta positions.
Uniqueness
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane is unique due to the presence of both a bromine atom and an ethylenedithio group on the cholestane backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
133352-56-4 |
|---|---|
Molekularformel |
C29H49BrOS2 |
Molekulargewicht |
557.7 g/mol |
IUPAC-Name |
(3S,5S,8S,9S,10R,13R,14S,17R)-3-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] 1'-oxide |
InChI |
InChI=1S/C29H49BrOS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(32-15-16-33(29)31)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-,29?,33?/m1/s1 |
InChI-Schlüssel |
ZOGRZZKWRDDQMB-LVFTYFEDSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)Br)C)SCCS4=O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)Br)C)SCCS4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



